REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([NH2:14])=[CH:10][N:11]=[N:12][CH:13]=2)=[C:4]([O:15][CH3:16])[CH:3]=1.Cl[CH2:18]Cl.CO>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([NH:14][CH3:18])=[CH:10][N:11]=[N:12][CH:13]=2)=[C:4]([O:15][CH3:16])[CH:3]=1 |f:1.2|
|
Name
|
5-(4-fluoro-2-methoxy-phenyl)-pyridazin-4-ylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C=1C(=CN=NC1)N)OC
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for the chromatographic purification
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)C=1C(=CN=NC1)NC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |